molecular formula C8H8FNO2 B14027574 6-Amino-2-fluoro-3-methoxybenzaldehyde

6-Amino-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B14027574
M. Wt: 169.15 g/mol
InChI Key: SEBKMOVFPXYCBN-UHFFFAOYSA-N
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Description

6-Amino-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol It is a derivative of benzaldehyde, featuring an amino group at the 6th position, a fluorine atom at the 2nd position, and a methoxy group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-fluoro-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-3-methoxybenzaldehyde to introduce a nitro group at the 6th position. This is followed by a reduction reaction to convert the nitro group to an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-fluoro-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 6-Amino-2-fluoro-3-methoxybenzoic acid

    Reduction: 6-Amino-2-fluoro-3-methoxybenzyl alcohol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

6-Amino-2-fluoro-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-fluoro-3-methoxybenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

6-amino-2-fluoro-3-methoxybenzaldehyde

InChI

InChI=1S/C8H8FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,10H2,1H3

InChI Key

SEBKMOVFPXYCBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C=O)F

Origin of Product

United States

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